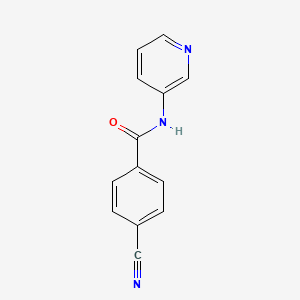
Thiol-PEG12-acid
Vue d'ensemble
Description
Thiol-PEG12-acid is a PEG-based PROTAC linker . The hydrophilic PEG spacer increases solubility in aqueous media . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc .
Synthesis Analysis
This compound can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of this compound is 634.77 . The molecular formula is C27H54O14S . The SMILES representation is O=C(O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS .Chemical Reactions Analysis
The thiol group in this compound reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc . It forms thioether bonds with maleimide and bromoacetate groups and disulfide bonds with other sulfhydryl groups .Physical And Chemical Properties Analysis
This compound is a PEG derivative containing a thiol group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .Applications De Recherche Scientifique
1. Nanoparticle Stabilization and Cancer Cell Imaging
Thiol compounds, including thiol-ending polyethylene glycol (PEG-SH), are crucial in stabilizing gold nanoparticles (GNPs) in aqueous solutions. This stabilization is essential for bioapplications, such as imaging cancer cells. Thiol-PEG-modified GNPs exhibit exceptional stability compared to other thiol compounds. These stabilized GNPs can be conjugated to antibodies for targeted cancer cell imaging, demonstrating potential applications in bioassays and cancer diagnostics (Gao et al., 2012).
2. Enhancing Nanoparticle Biocompatibility
PEGylation of nanoparticles using thiol-terminated polyethylene glycol enhances their biocompatibility, particularly in biological applications. Thiol-PEG coatings are effective in reducing protein adsorption and preventing macrophage uptake, which is vital for improving the pharmacokinetics of nanoparticles in biological systems. This coating approach has significant implications for the design of gold nanoparticles for biological applications (Larson et al., 2012).
3. Development of Biocompatible Hydrogels
Thiol-PEG compounds are key in creating biocompatible hydrogels used in drug delivery and regenerative medicine. By manipulating the polymerization mechanism, it's possible to tailor these hydrogels for specific biomedical applications. This includes varying their properties like swelling behavior and mechanical strength, making them versatile materials for various medical applications (Yom-Tov et al., 2016).
4. Synthesis of Novel Cross-Linkers for Biomaterials
Thiol-PEG compounds are used to synthesize novel cross-linkers, which are essential in creating synthetic extracellular matrix hydrogels. These hydrogels, synthesized using thiol-modified glycosaminoglycans and polypeptides, are biocompatible and support the attachment and proliferation of various cells. This application is crucial for tissue engineering and wound repair (Vanderhooft et al., 2007).
5. Surface Modification for Biological Applications
Thiol-PEG compounds facilitate surface modification on various substrates, including hydrophilic, metallic, and hydrophobic surfaces. This modification is critical in biomedical applications like medical implants and diagnostic devices. The process involves immobilizing thiols onto the modified surfaces, enhancing their biological anti-fouling ability and cell adhesion properties (Zhang et al., 2012).
6. Tissue Engineering and Regenerative Medicine
Thiol-PEG hydrogels, formed through photoclick chemistry, provide a biocompatible matrix for cell encapsulation and tissue engineering. The ability to control gel properties like degradation rate and mechanical strength allows for the creation of customized environments for various tissue engineering applications (Shih & Lin, 2012).
7. Drug Delivery Systems
Thiol-PEG12-acid compounds are instrumental in engineering drug delivery systems. For instance, PEG-based hydrogels engineered using thiol-epoxy click chemistry can encapsulate and control the release of therapeutic agents, such as siRNA, for osteogenesis in human mesenchymal stem cells. This application is significant for developing advanced tissue regeneration strategies (Huynh et al., 2018).
Mécanisme D'action
Target of Action
Thiol-PEG12-acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system within cells . The compound contains a thiol group that reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver .
Mode of Action
This compound operates by joining two essential ligands, crucial for forming PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by this compound involve the ubiquitin-proteasome system . This system is crucial for the degradation of intracellular proteins, thus playing a significant role in maintaining the balance of protein synthesis and degradation in cells .
Pharmacokinetics
This compound, being a PEG-based compound, exhibits certain pharmacokinetic properties. The hydrophilic PEG spacer increases solubility in aqueous media . This property can enhance the bioavailability of the compound.
Result of Action
The result of this compound’s action is the selective degradation of target proteins . By leveraging the ubiquitin-proteasome system, it can induce the degradation of specific proteins within cells . This can have various molecular and cellular effects depending on the specific proteins targeted.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reactivity of the thiol group with maleimide, OPSS, vinylsulfone, and transition metal surfaces can be affected by factors such as pH and temperature . Furthermore, the hydrophilic PEG spacer’s ability to increase solubility in aqueous media can also be influenced by the characteristics of the media, such as its ionic strength .
Orientations Futures
Analyse Biochimique
Biochemical Properties
The thiol group at one end of Thiol-PEG12-acid forms dative bonds with gold and thioether bonds with maleimide and bromoacetate groups . It can also form disulfide bonds with other sulfhydryl groups . The propionic acid group at the opposite end can react with amines to form amide bonds .
Cellular Effects
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media This property allows it to interact with various types of cells and cellular processes
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with biomolecules . The thiol group can form bonds with maleimide, bromoacetate groups, and other sulfhydryl groups . The propionic acid group can react with amines to form amide bonds .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its ability to form bonds with different biomolecules
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54O14S/c28-27(29)1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26-42/h42H,1-26H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDURFKNRMLTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2211174-73-9 | |
| Record name | Carboxy-PEG12-C2-Thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



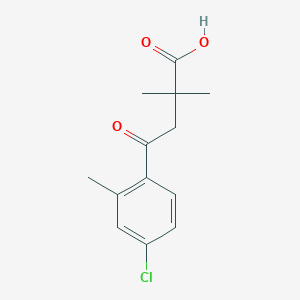
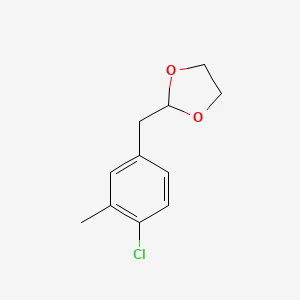
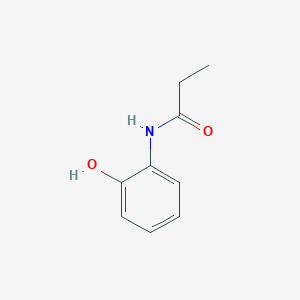
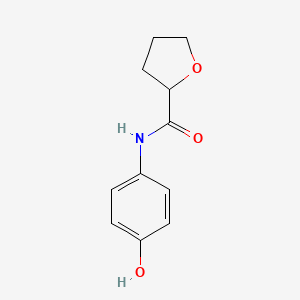
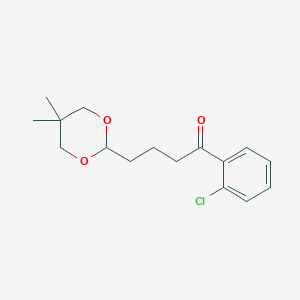
![C-Methylcalix[4]resorcinarene](/img/structure/B3023962.png)
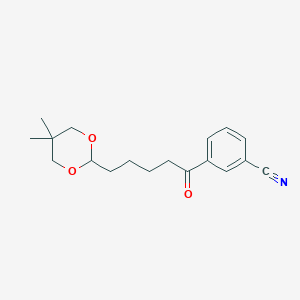
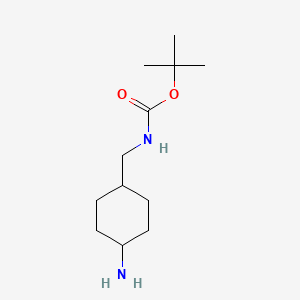
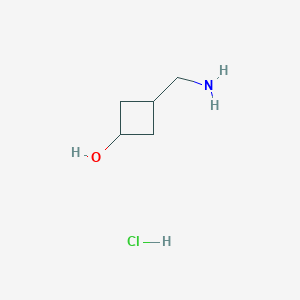
![[(1-Chlorocyclopropyl)thio]benzene](/img/structure/B3023968.png)
![[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene](/img/structure/B3023969.png)
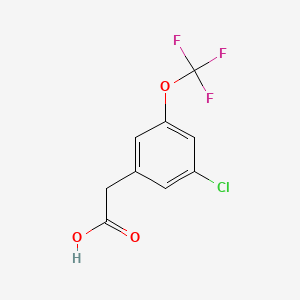
![7'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3023974.png)
